molecular formula C14H23NO3 B15130902 Tert-butyl 4-(2-formylcyclopropyl)piperidine-1-carboxylate

Tert-butyl 4-(2-formylcyclopropyl)piperidine-1-carboxylate

Cat. No.: B15130902
M. Wt: 253.34 g/mol
InChI Key: XNFBGDRHLLKZKZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-formylcyclopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H23NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of interest due to its unique structure, which includes a formyl group attached to a cyclopropyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl 4-(2-formylcyclopropyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-6-4-10(5-7-15)12-8-11(12)9-16/h9-12H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFBGDRHLLKZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CC2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-formylcyclopropyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF and POCl3.

    Attachment of the Cyclopropyl Ring: The cyclopropyl ring can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Protection of the Piperidine Nitrogen: The nitrogen atom in the piperidine ring is protected using tert-butyl chloroformate to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-formylcyclopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed

    Oxidation: Tert-butyl 4-(2-carboxycyclopropyl)piperidine-1-carboxylate

    Reduction: Tert-butyl 4-(2-hydroxycyclopropyl)piperidine-1-carboxylate

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

Tert-butyl 4-(2-formylcyclopropyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-formylcyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-formylcyclopropyl)piperidine-1-carboxylate is unique due to the presence of the formyl group attached to a cyclopropyl ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Biological Activity

Tert-butyl 4-(2-formylcyclopropyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H23NO3
  • Molecular Weight : 253.34 g/mol
  • CAS Number : 1824423-14-4

The compound features a piperidine ring substituted with a tert-butyl group and a cyclopropyl formyl moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
  • Neuroprotective Properties : Some studies indicate that it may have neuroprotective effects, potentially useful in neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria, suggesting potential for antibiotic development .
  • Anti-inflammatory Research :
    • In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages. This suggests a mechanism through which it could mitigate inflammatory responses .
  • Neuroprotective Effects :
    • A recent study explored the neuroprotective effects of this compound in models of oxidative stress. It was found to reduce neuronal cell death, indicating potential applications in treating neurodegenerative disorders .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC14H23NO3Antimicrobial, Anti-inflammatory
Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylateC16H22FNO3Anticancer properties
Tert-butyl 4-(2-methoxyacetamido)piperidine-1-carboxylateC15H25N2O3Analgesic effects

This table highlights the diversity of biological activities among similar compounds, emphasizing the potential unique applications of this compound.

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl 4-(2-formylcyclopropyl)piperidine-1-carboxylate?

Answer:
The synthesis typically involves multi-step protocols, including:

  • Nucleophilic substitution : Formation of the piperidine core via alkylation or acylation reactions, often using tert-butyl dicarbonate (Boc) as a protecting group.
  • Cyclopropane functionalization : Introduction of the 2-formylcyclopropyl moiety via cross-coupling or cyclopropanation reactions. For example, cyclopropane rings can be synthesized using Simmons-Smith reagents or transition-metal-catalyzed methods .
  • Deprotection and purification : Final deprotection (e.g., acid-mediated Boc removal) followed by purification via silica gel chromatography or recrystallization .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1^1H), cyclopropane protons (δ ~1.0–2.5 ppm), and formyl group (δ ~9–10 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Answer:
Yield optimization strategies:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions.
  • Temperature control : Low temperatures (−78°C to 0°C) stabilize reactive intermediates during cyclopropanation .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity.
  • Workflow automation : Use of flow chemistry for precise control over reaction parameters .

Advanced: How should structural discrepancies in crystallographic data be resolved?

Answer:

  • Refinement software : Use SHELXL (via SHELX suite) for small-molecule refinement. Validate structures using R-factor analysis and difference Fourier maps .
  • Data cross-validation : Compare experimental X-ray data with computational models (e.g., DFT-optimized geometries) to resolve ambiguities in cyclopropane or piperidine ring conformations .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during reactions involving volatile reagents.
  • Emergency measures : Immediate rinsing with water for skin/eye exposure and medical consultation for persistent symptoms .

Advanced: How can purity challenges during synthesis be addressed?

Answer:

  • Chromatographic optimization : Gradient elution in HPLC (e.g., acetonitrile/water) to separate byproducts.
  • Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to isolate high-purity crystals.
  • Spectroscopic monitoring : In-situ FTIR or Raman to track reaction progress and minimize impurities .

Advanced: How can inconsistent biological activity data be analyzed?

Answer:

  • Dose-response studies : Validate activity across multiple concentrations (e.g., IC50_{50} curves) to rule out assay variability.
  • Structure-Activity Relationship (SAR) : Modify the cyclopropane or piperidine moieties to identify critical functional groups.
  • Target engagement assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to confirm binding affinity .

Advanced: What stability considerations are critical for long-term storage?

Answer:

  • Storage conditions : Store at −20°C under inert atmosphere (argon) to prevent oxidation of the formyl group.
  • Decomposition monitoring : Regular HPLC analysis to detect hydrolysis of the tert-butyl ester (retention time shifts indicate degradation).
  • Incompatibilities : Avoid strong acids/bases, which may cleave the Boc group or cyclopropane ring .

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